

Synthesis Protocol for 4-Thioureidobenzoic Acid from 4-Aminobenzoic Acid

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Compound of Interest

Compound Name: 4-Thioureidobenzoic acid

Cat. No.: B1300826

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **4-thioureidobenzoic acid**, a valuable intermediate in medicinal chemistry and materials science. The synthesis is based on the reaction of 4-aminobenzoic acid with ammonium thiocyanate. This protocol outlines the necessary reagents, step-by-step experimental procedure, and expected product characterization data.

Introduction

4-Thioureidobenzoic acid is a bifunctional organic compound containing both a carboxylic acid and a thiourea group. This structure makes it a versatile building block for the synthesis of various heterocyclic compounds and molecules with potential biological activities, including antimicrobial and anticancer properties. The thiourea moiety is a well-known pharmacophore, and its incorporation into the benzoic acid scaffold can lead to novel drug candidates. This protocol describes a straightforward and efficient method for its preparation from readily available starting materials.

Overall Reaction

The synthesis proceeds via the reaction of the amino group of 4-aminobenzoic acid with thiocyanic acid, which is generated in situ from ammonium thiocyanate in an acidic medium.

Chemical Equation:

Data Presentation: Properties and Characterization of 4-Thioureidobenzoic Acid

The following table summarizes the key physical and spectroscopic data for the target compound, **4-thioureidobenzoic acid**. This data is essential for product verification and quality control.

| Parameter | Value |
|---|---|
| Chemical Name | 4-Thioureidobenzoic acid |
| Synonyms | (4-Carboxyphenyl)thiourea |
| CAS Number | 7366-56-5 |
| Molecular Formula | C ₈ H ₈ N ₂ O ₂ S |
| Molecular Weight | 196.23 g/mol |
| Appearance | White powder |
| Melting Point | >300 °C[1] |
| Infrared (IR) (KBr, cm ⁻¹) | 3440, 3339, 3279, 3170 (N-H, O-H stretching), 1684 (C=O stretching), 1291 (C=S stretching)[1] |
| ¹ H NMR (300 MHz, DMSO-d ₆ , δ ppm) | 12.72 (1H, br s, COOH), 9.96 (1H, s, NH), 7.54-7.90 (4H, m, ArH), 3.37 (2H, s, NH ₂)[1] |
| Mass Spectrometry (EI, 70 eV, m/z) | 196 (M ⁺), 179, 162, 134, 120, 92[1] |
| Elemental Analysis | Calculated: C, 48.97%; H, 4.11%; N, 14.28%. Found: C, 48.84%; H, 4.07%; N, 14.24%[1] |

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl thioureas.

Materials and Reagents:

- 4-Aminobenzoic acid
- Ammonium thiocyanate (NH_4SCN)
- Concentrated Hydrochloric acid (HCl)
- Deionized water
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Beaker
- Buchner funnel and filter paper
- pH paper

Procedure:

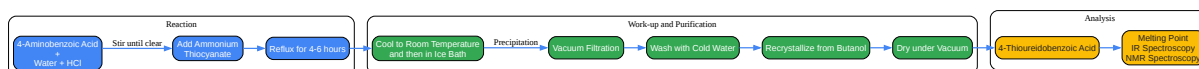
- Reaction Setup:
 - In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (e.g., 0.1 mol, 13.71 g).
 - Add 100 mL of deionized water to the flask.
 - Slowly add concentrated hydrochloric acid (e.g., 0.1 mol, ~8.3 mL) to the suspension while stirring. The mixture should be stirred until a clear solution of the hydrochloride salt of 4-aminobenzoic acid is formed.

- Addition of Thiocyanate:
 - To the stirred solution, add ammonium thiocyanate (e.g., 0.12 mol, 9.14 g).
- Reaction:
 - Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
 - Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
 - Cool the mixture further in an ice bath to facilitate the precipitation of the product.
 - Collect the solid precipitate by vacuum filtration using a Buchner funnel.
 - Wash the filter cake with cold deionized water to remove any unreacted starting materials and inorganic salts.
- Purification:
 - The crude product can be purified by recrystallization. A suitable solvent for recrystallization is butanol or an ethanol/water mixture.^[1]
 - Dissolve the crude product in a minimum amount of the hot solvent.
 - Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
- Characterization:

- Determine the melting point of the dried product and compare it with the literature value.
- Obtain IR and NMR spectra to confirm the structure of the synthesized **4-thioureidobenzoic acid**.

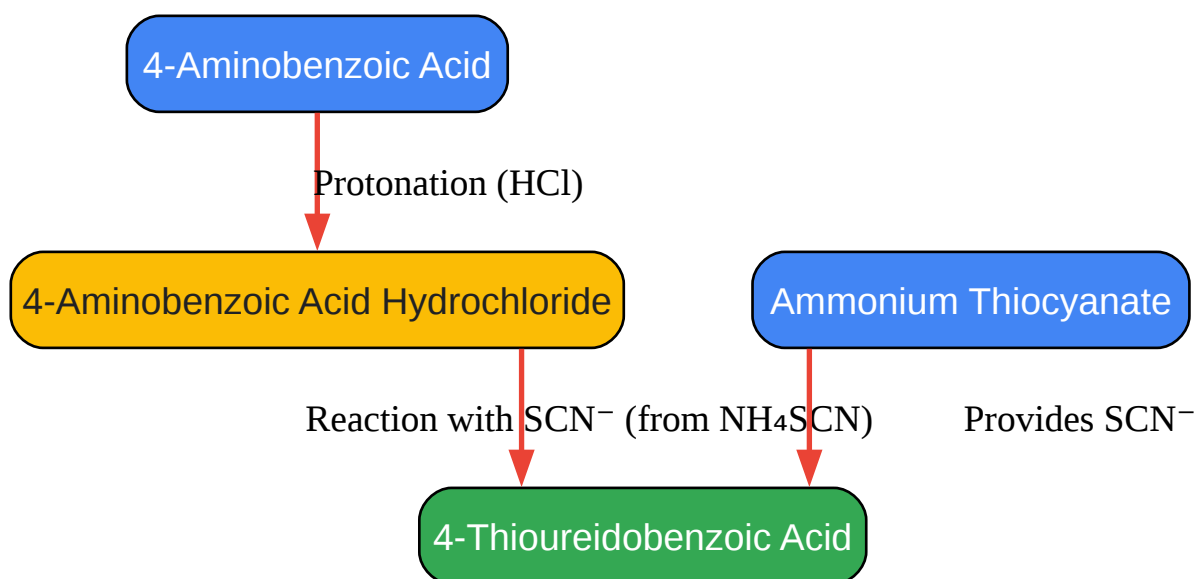
Visualization

The following diagrams illustrate the experimental workflow for the synthesis of **4-thioureidobenzoic acid**.



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Caption: Experimental workflow for the synthesis of **4-Thioureidobenzoic acid**.



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References

- 1. (4-CARBOXYPHENYL)THIOUREA | 7366-56-5 [chemicalbook.com]
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